2-(2-((4,5-Dihydrothiazol-2-yl)thio)ethoxy)ethan-1-amine hydrochloride
Description
Structure and Molecular Formula
2-(2-((4,5-Dihydrothiazol-2-yl)thio)ethoxy)ethan-1-amine hydrochloride is a thiazole-containing amine hydrochloride salt. Its structure comprises a 4,5-dihydrothiazole ring (a five-membered heterocycle with sulfur and nitrogen) linked via a thioether (-S-) group to an ethoxy (-OCH₂CH₂-) chain, terminating in an ethanamine moiety. The hydrochloride salt enhances its solubility in polar solvents. The molecular formula is C₇H₁₅ClN₂OS₂, derived from the dihydrothiazole (C₃H₅NS), ethoxy-thioether (C₂H₄OS), ethanamine (C₂H₇N), and hydrochloric acid (HCl).
Synthesis and Applications Synthesis typically involves nucleophilic substitution between 2-mercapto-4,5-dihydrothiazole and a chloroethoxy intermediate, followed by amine functionalization and salt formation.
Physical and Chemical Properties As a hydrochloride salt, it exhibits high water solubility and stability under ambient conditions. The thioether linkage confers moderate reactivity, while the amine group enables protonation-dependent solubility.
Properties
IUPAC Name |
2-[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethoxy]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2OS2.ClH/c8-1-3-10-4-6-12-7-9-2-5-11-7;/h1-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNIHUWBQQJXQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCCOCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-((4,5-Dihydrothiazol-2-yl)thio)ethoxy)ethan-1-amine hydrochloride, a compound featuring a thiazole moiety, has garnered interest due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, supported by research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Weight: 195.73 g/mol
CAS Number: 1824062-23-8
Biological Activity Overview
Research indicates that thiazole derivatives exhibit a range of biological activities. The following sections detail specific findings related to the compound's efficacy against various biological targets.
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial properties. A study evaluating various thiazole compounds demonstrated that certain derivatives exhibited antimicrobial activity against clinically relevant bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values varied, with some compounds showing MICs as low as 100 µg/mL against Gram-positive bacteria .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1b | E. faecalis | 100 |
| 6e | Micrococcus luteus | 1.95 |
| 6i | Bacillus spp. | 3.91 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, a series of hydrazinecarbonyl-thiazol-2-acetamides were synthesized and evaluated for their anticancer activity. Compound 20 demonstrated IC50 values of 1.67 µM against HeLa cells and 4.87 µM against MCF-7 cells, indicating potent antitumor effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 20 | HeLa | 1.67 |
| 21 | MCF-7 | 4.87 |
The mechanism by which these compounds exert their effects is multifaceted. For example, compound 20 was shown to induce apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest at the G1/S phase . Additionally, inhibition assays revealed that certain compounds acted on key targets such as EGFR (Epidermal Growth Factor Receptor) and DHFR (Dihydrofolate Reductase), with IC50 values indicating strong inhibitory effects .
Case Studies
A notable case study involved the evaluation of a thiazole derivative in an animal model of Ehrlich ascites carcinoma (EAC). The treatment resulted in significant reductions in tumor volume and body weight gain compared to control groups, underscoring its potential as an effective anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a dihydrothiazole core, thioether-ethoxy linker, and amine hydrochloride. Below is a comparison with structurally or functionally related compounds:
Reactivity and Stability
- Thioether vs. Phosphonothiolate: The thioether group in the target compound is less electrophilic than the phosphonothiolate group in ’s organophosphorus analogs, reducing reactivity toward nucleophiles like acetylcholinesterase . This makes the target compound less toxic and more suitable for therapeutic applications.
- Amine Hydrochloride vs. Quaternary Ammonium : The primary amine hydrochloride offers pH-dependent solubility, whereas quaternary ammonium salts (e.g., in ) are permanently charged, enhancing membrane permeability but increasing cytotoxicity .
Research Findings
- Bioactivity: Thiazole derivatives, including the target compound, show antimicrobial and anti-inflammatory activity in preliminary studies, distinct from the neurotoxic effects of phosphonothiolates .
- Synthetic Feasibility: The target compound’s synthesis is less hazardous compared to organophosphorus compounds, which require stringent safety protocols due to their toxicity .
Preparation Methods
Thiazole Ring Construction via Hantzsch Condensation
A key step involves the synthesis of the 4,5-dihydrothiazole ring. This is typically achieved by:
- Reacting α-bromoketones with thiourea or thioamides under heating conditions (e.g., 80°C) to induce cyclization.
- This method yields 4,5-dihydrothiazole derivatives with high regioselectivity and moderate to good yields.
For example, in the synthesis of related thiazole compounds, brominated ketones react with thiourea to form the thiazole ring as reported in multiple studies.
Introduction of Thioether Linkage to Ethoxy Chains
The thioether linkage connecting the dihydrothiazole ring to the ethoxyethanamine chain is generally formed by:
- Nucleophilic substitution of a thiol or thioamide on a suitable ethoxyalkyl halide or epoxide.
- Alternatively, the thiazole sulfur atom can be alkylated with a haloalkoxyethanamine derivative.
This step often requires controlled reaction conditions to prevent side reactions and to ensure selective formation of the thioether bond.
Functionalization of Ethoxyethanamine Segment
The ethoxyethanamine segment can be introduced by:
- Using 2-(2-chloroethoxy)ethanamine or similar precursors.
- Nucleophilic substitution reactions where the amine group is protected or unprotected depending on the synthetic sequence.
- The final amine hydrochloride salt is formed by treating the free amine with hydrochloric acid, often in an organic solvent or aqueous medium, to yield the stable crystalline hydrochloride salt.
Representative Synthetic Scheme (Conceptual)
Reaction Yields and Conditions
Analytical and Characterization Data
- NMR Spectroscopy: Confirms the presence of dihydrothiazole ring protons and the ethoxyethanamine chain.
- Mass Spectrometry: Confirms molecular weight consistent with the hydrochloride salt.
- Elemental Analysis: Validates composition and purity.
- X-ray Crystallography: Occasionally used to confirm molecular structure and salt form.
Summary of Research Findings
- The Hantzsch condensation remains the most reliable method for constructing the 4,5-dihydrothiazole ring.
- Thioether bond formation via nucleophilic substitution is efficient when using protected or unprotected amine ethoxy chains.
- The hydrochloride salt form improves compound stability and facilitates purification.
- Reaction conditions such as temperature, solvent, and reagent equivalents critically affect yields and purity.
- Multi-step synthesis requires careful optimization to maximize overall yield and minimize side products.
Q & A
Q. What are the key physicochemical properties of 2-(2-((4,5-Dihydrothiazol-2-yl)thio)ethoxy)ethan-1-amine hydrochloride, and how do they influence experimental design?
The compound features a thiazole ring, a thioether linkage, and a polyether chain terminating in a protonated amine (hydrochloride salt). Key properties include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | ~321.46 g/mol (analogous structures) | |
| Solubility | High aqueous solubility due to HCl salt | |
| Reactivity | Nucleophilic amine; thioether oxidation |
These properties necessitate:
Q. What synthetic methodologies are reported for this compound?
The synthesis typically involves multi-step reactions:
Thiazole ring formation : Thiourea reacts with α-bromo ketones (e.g., 2-bromo-1,2-diphenylethan-1-one) in ethanol under reflux .
Thioether linkage : Thiol-thiazole intermediates react with halogenated ethers (e.g., 6-chlorohexanol derivatives) .
Amine functionalization : Ethylamine derivatives are hydrochlorinated to form the final salt .
Critical step : Purification via column chromatography or recrystallization to remove byproducts (e.g., unreacted thiourea) .
Advanced Research Questions
Q. How can structural modifications (e.g., ether chain length, thiazole substituents) alter bioactivity?
Comparative studies on analogous compounds reveal:
- Ether chain elongation : Enhances membrane permeability but may reduce target binding affinity (e.g., truncated chains improve interaction with hydrophobic enzyme pockets) .
- Thiazole substituents : Electron-withdrawing groups (e.g., Cl, Br) increase electrophilicity, enhancing covalent binding to cysteine residues in enzymes .
Example : Replacing the thiazole’s dihydro group with a methyl substituent decreased antibacterial activity by 40% in S. aureus assays .
Q. What analytical techniques resolve contradictions in stability data under varying pH conditions?
Conflicting reports on hydrolytic stability can be addressed via:
Q. How does the compound interact with enzymatic targets (e.g., thiamine-dependent enzymes)?
Mechanistic studies suggest:
Q. Experimental Design :
- Docking simulations : Use AutoDock Vina to predict binding poses .
- Kinetic assays : Measure IC₅₀ values under varying NAD+/CoA concentrations to assess inhibition type .
Methodological Best Practices
Q. Synthesis Optimization :
Q. Biological Assays :
Contradictions and Resolutions
- Bioactivity variability : Discrepancies in MIC values across studies may stem from differences in bacterial strain permeability or assay media . Standardize using CLSI guidelines.
- Synthetic yields : Lower yields (~40%) in thiourea-mediated steps vs. >70% in amine hydrochlorination . Optimize stoichiometry (1.1:1 thiourea:ketone ratio) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
